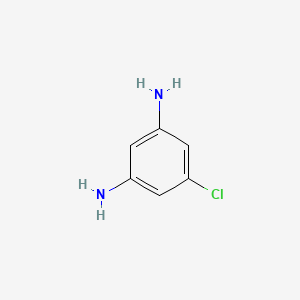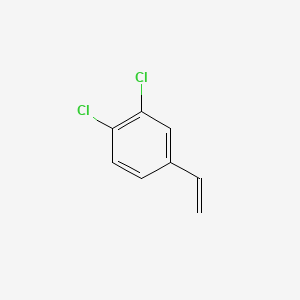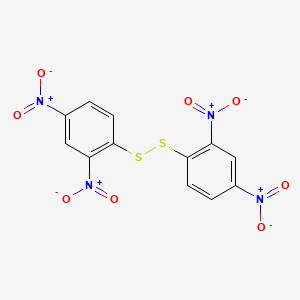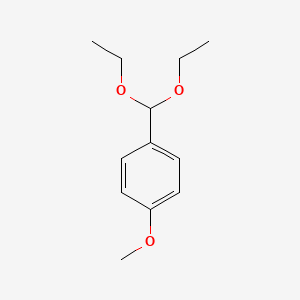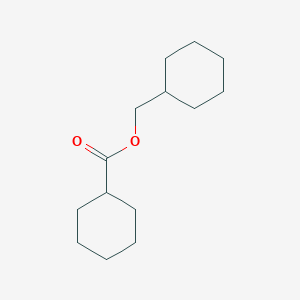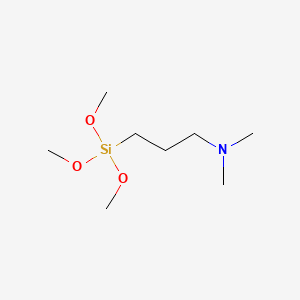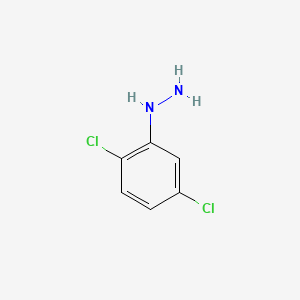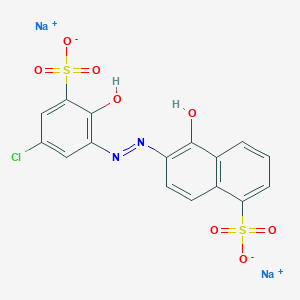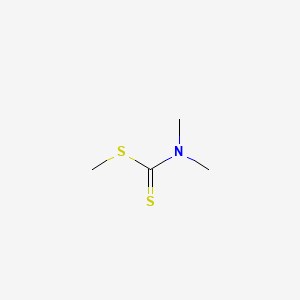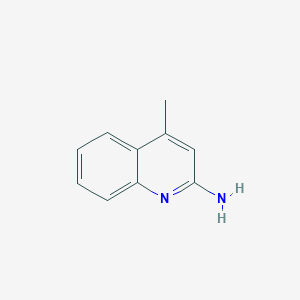
4-Methylquinolin-2-amine
Übersicht
Beschreibung
4-Methylquinolin-2-amine, also known as 2-methylquinolin-4-amine , is a compound with the molecular weight of 158.2 . It is typically in the form of a powder .
Synthesis Analysis
The synthesis of 2-methylquinoline and its derivatives has been reported in various studies . For instance, one study reported the synthesis of 2-methylquinoline using the Doebner–von Miller method . Another study reported the synthesis of 2-chloro N-substituted amino quinolines, which could potentially include 4-Methylquinolin-2-amine .Molecular Structure Analysis
The molecular structure of 4-Methylquinolin-2-amine can be represented by the InChI code: LAKQBTPNPXHTNB-UHFFFAOYSA-N . The compound has a molecular formula of C10H10N2 .Chemical Reactions Analysis
Quinoline derivatives, including 4-Methylquinolin-2-amine, have been used in various chemical reactions. For instance, they have been used in the synthesis of imine polymers and in the construction of other pharmaceutical agents .Physical And Chemical Properties Analysis
4-Methylquinolin-2-amine is a powder with a melting point of 129-130°C . and a density of 1.169 g/cm^3 .Wissenschaftliche Forschungsanwendungen
Anticancer Properties
4-Methylquinolin-2-amine has shown potential in cancer research, particularly as an apoptosis inducer. For instance, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a derivative of 4-methylquinolin-2-amine, has been identified as an efficacious anticancer agent with high blood-brain barrier penetration. It induces apoptosis effectively in cell-based assays and demonstrates efficacy in human MX-1 breast and other mouse xenograft cancer models (Sirisoma et al., 2009).
Chemical Synthesis and Reactivity
4-Methylquinolin-2-amine is also significant in chemical synthesis. For example, a novel copper-catalyzed direct amidation method uses 2-methylquinolines with amines, providing an efficient approach for synthesizing biologically important aromatic amides (Xie et al., 2015). Additionally, Cu-catalyzed aerobic oxidative cyclizations of 3-N-hydroxyamino-1,2-propadienes with alcohols, thiols, and amines form α-O-, S-, and N-substituted 4-methylquinoline derivatives, showcasing the compound's versatility in organic synthesis (Sharma & Liu, 2015).
Environmental Biodegradation
In environmental research, a study reported the aerobic biodegradation of 4-methylquinoline by a soil bacterium. This bacterium utilizes 4-methylquinoline as a source of carbon and energy, representing an ecological aspect of the compound's applications (Sutton et al., 1996).
Antifungal and Antimicrobial Activity
4-Methylquinolin-2-amine derivatives have been studied for their antifungal and antimicrobial properties. Some compounds containing this moiety showed promising activity against various fungal strains, indicating potential applications in the development of new antifungal agents (Kumar et al., 2011).
Safety And Hazards
Zukünftige Richtungen
Quinoline and its derivatives, including 4-Methylquinolin-2-amine, have shown substantial biological activities . They have been used in the synthesis of various pharmaceutical agents . Therefore, developing a novel drug using this scaffold with potent activity and selectivity remains an interesting field of research .
Eigenschaften
IUPAC Name |
4-methylquinolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-6-10(11)12-9-5-3-2-4-8(7)9/h2-6H,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAKQBTPNPXHTNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70282932 | |
| Record name | 4-methylquinolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70282932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylquinolin-2-amine | |
CAS RN |
27063-27-0 | |
| Record name | 27063-27-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28853 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-methylquinolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70282932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



